4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with chlorine, a diethoxymethyl group, and a methyl group. Its unique properties make it a valuable reagent in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with chloroform and diethoxymethane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically performed in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often carried out in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu). The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include various derivatives of pyrimidine, such as 4-chloro-6-(diethoxymethyl)-2-methylpyrimidin-5-ol (an oxidized product) and 4-chloro-6-(diethoxymethyl)-2-methylpyrimidin-5-amine (a reduced product).
Scientific Research Applications
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is involved in the synthesis of various medicinal compounds, contributing to the advancement of medical research and drug discovery.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is similar to other pyrimidine derivatives, such as 4-chloro-2,6-dimethylpyrimidine and 4-chloro-6-(methoxymethyl)-2-methylpyrimidine. its unique diethoxymethyl group provides distinct reactivity and properties compared to these compounds. The presence of the diethoxymethyl group enhances its electrophilic character, making it more reactive in certain chemical reactions.
Comparison with Similar Compounds
4-Chloro-2,6-dimethylpyrimidine
4-Chloro-6-(methoxymethyl)-2-methylpyrimidine
4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine
Properties
IUPAC Name |
4-chloro-6-(diethoxymethyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWQBKARLMDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC(=N1)C)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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